7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Overview
Description
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrN3O and a molecular weight of 238.04 g/mol . This compound features a bromine atom attached to a pyrido[2,3-b]pyrazine ring system, with an aldehyde functional group at the 8-position. It is a versatile scaffold used in various chemical and biological research applications .
Mechanism of Action
Target of Action
The primary targets of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Preparation Methods
The synthesis of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-b]pyrazine: The parent compound without the bromine and aldehyde substituents.
7-Chloropyrido[2,3-b]pyrazine-8-carbaldehyde: A similar compound with a chlorine atom instead of bromine.
7-Bromopyrido[2,3-b]pyrazine: The compound without the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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